molecular formula C24H16F5NO4 B557292 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid CAS No. 198545-85-6

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid

Cat. No.: B557292
CAS No.: 198545-85-6
M. Wt: 477.4 g/mol
InChI Key: DLOGILOIJKBYKA-QGZVFWFLSA-N
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Description

This compound is an Fmoc (fluorenylmethoxycarbonyl)-protected amino acid derivative with a perfluorophenyl substituent on the β-carbon of its propanoic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The perfluorophenyl group, a fully fluorinated aromatic ring, imparts unique electronic and steric properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Mechanism of Action

Target of Action

Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-D-phe(F5)-OH hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-phe(F5)-OH are related to the formation of hydrogels . The compound induces gel formation when solubilized above the critical concentration . This process involves the self-assembly of the compound, which is influenced by various factors such as pH and buffer ions .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery systems .

Result of Action

The primary result of Fmoc-D-phe(F5)-OH’s action is the formation of hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery systems . The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.

Action Environment

The action of Fmoc-D-phe(F5)-OH is influenced by environmental factors such as pH and the presence of buffer ions . For instance, the compound can induce gel formation when the pH of an aqueous solution is lowered or when water is added to a solution of the compound in a solvent such as DMSO .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₄₀N₂O₄
  • Molecular Weight : 624.77 g/mol
  • CAS Number : 198544-94-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the perfluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily relates to its role as a peptide building block. The mechanism of action is contingent on the specific peptide sequences formed from this compound and their interactions with target biomolecules.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.
  • Anticancer Activity : Inhibiting cancer cell proliferation through various pathways such as apoptosis and cell cycle regulation.

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure the efficacy of synthesized peptides against specific biological targets. Techniques include:

  • Cell Viability Assays : To determine cytotoxicity.
  • Enzyme Inhibition Assays : To evaluate the inhibitory potential against specific enzymes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized using this compound as a building block. Results indicated that certain peptides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties.

PeptideCell LineIC50 (nM)
Peptide AMCF-725
Peptide BHeLa30
Peptide CA54920

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of synthesized peptides. The study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Peptide DStaphylococcus aureus15
Peptide EEscherichia coli10

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Phe(F5)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorinated phenylalanine derivative enhances the stability and solubility of peptides, making it a valuable building block for synthesizing complex peptides and proteins.

Key Features:

  • Increased Stability : The perfluorinated moiety contributes to the overall stability of the peptide during synthesis.
  • Improved Solubility : The compound can enhance the solubility of hydrophobic peptides in aqueous solutions, facilitating better yields during synthesis.

Case Study:

A study demonstrated the successful incorporation of Fmoc-D-Phe(F5)-OH into various peptide sequences, leading to peptides with enhanced biological activity due to increased resistance to enzymatic degradation .

Drug Design and Development

The unique properties of Fmoc-D-Phe(F5)-OH make it an attractive candidate in drug design, particularly for developing therapeutic agents targeting specific biological pathways.

Applications:

  • Targeted Drug Delivery : The incorporation of fluorinated amino acids can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and specificity.
  • Anticancer Agents : Research has shown that peptides containing Fmoc-D-Phe(F5)-OH exhibit selective cytotoxicity against cancer cells, paving the way for novel anticancer therapies .

Material Science

In material science, Fmoc-D-Phe(F5)-OH is being explored for its potential in creating advanced materials with unique properties due to the presence of fluorine.

Potential Uses:

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.
  • Nanotechnology : Its unique chemical structure allows for applications in nanomaterials, particularly in creating functionalized surfaces with specific interactions.

Biochemical Research

Fmoc-D-Phe(F5)-OH is also utilized in biochemical research for studying protein interactions and enzyme activity.

Applications:

  • Protein Labeling : The fluorinated side chain can serve as a fluorescent probe, allowing researchers to track protein dynamics within cells.
  • Enzyme Inhibition Studies : The compound's structural characteristics make it suitable for investigating enzyme-substrate interactions and developing inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-2-((Fmoc)amino)-3-(perfluorophenyl)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group and subsequent coupling with perfluorophenylpropanoic acid derivatives. Key steps include:

  • Coupling reagents : Use HATU or DIC with HOBt to activate the carboxyl group for amide bond formation, ensuring minimal racemization .
  • Solvents : Anhydrous DMF or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the Fmoc group .
  • Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical integrity .
  • Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, followed by neutralization and purification via reverse-phase HPLC .

Q. How should this compound be purified, and what solvents are compatible?

  • Purification methods :
    • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol .
    • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ether or hexane. Avoid aqueous bases to prevent ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry and functional groups .
  • Mass Spectrometry (LC-MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the perfluorophenyl substituent influence peptide stability and reactivity in solid-phase synthesis?

The electron-withdrawing nature of the perfluorophenyl group increases resistance to enzymatic degradation and enhances electrophilicity, improving coupling efficiency in peptide elongation. However, it may reduce solubility in aqueous media, necessitating optimized solvent systems (e.g., DMF with 0.1% TFA) . Comparative studies with phenyl or naphthyl analogs suggest enhanced metabolic stability in biological assays .

Q. What are the mechanistic implications of using this compound in enantioselective reactions?

  • Steric effects : The bulky Fmoc and perfluorophenyl groups create a chiral environment, favoring specific transition states in asymmetric catalysis .
  • Reaction monitoring : Use ¹⁹F NMR to track fluorine-containing intermediates, providing insights into regioselectivity and byproduct formation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting steps :
    • Catalyst optimization : Screen palladium or organocatalysts to improve coupling efficiency .
    • Solvent selection : Test mixed solvents (e.g., DCM/DMF) to balance reactivity and solubility .
    • Temperature gradients : Gradual warming (e.g., 0°C → room temperature) minimizes side reactions .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Thermal stability : Decomposition occurs above 150°C, confirmed by TGA. Store at 2–8°C in desiccated conditions .
  • pH sensitivity : The Fmoc group is stable at neutral pH but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Q. What advanced techniques are used to study its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., enzymes or receptors) .
  • Fluorescence polarization assays : Monitor competitive displacement with labeled ligands .
  • X-ray crystallography : Resolve 3D binding modes in co-crystal structures .

Q. Methodological Considerations

Q. How to address analytical challenges in detecting low-abundance byproducts?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection of trace impurities .
  • 2D NMR : Correlate ¹H-¹³C HSQC spectra to identify structurally similar contaminants .

Q. What comparative studies highlight the uniqueness of the perfluorophenyl group?

  • Electrochemical studies : Cyclic voltammetry reveals reduced oxidation potential compared to non-fluorinated analogs, impacting redox-sensitive applications .
  • Biological half-life : In vitro assays show 2–3× longer half-life in plasma relative to phenyl-substituted derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituent Molecular Weight (g/mol) Key Features Applications
(R)-2-((Fmoc)amino)-3-(perfluorophenyl)propanoic acid Perfluorophenyl ~467.3 (estimated) High electronegativity, lipophilicity, and chemical inertness. Peptide synthesis, materials science (fluorophilic interactions) .
(R)-2-((Fmoc)amino)-3-phenylpropanoic acid Phenyl ~399.4 Standard aromatic group; moderate lipophilicity. General peptide synthesis .
(R)-2-((Fmoc)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl ~415.4 Polar hydroxyl group enhances solubility and hydrogen-bonding capacity. Targeted drug delivery, enzyme inhibition studies .
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl ~435.3 Partial fluorination balances lipophilicity and reactivity. Antimicrobial peptide design .
(2R,3R)-3-((Fmoc)amino)-3-(4-(trifluoromethyl)phenyl)-2-hydroxypropanoic acid 4-Trifluoromethylphenyl ~471.4 Strong electron-withdrawing CF₃ group; chiral hydroxy group. Asymmetric catalysis, chiral drug intermediates .
(S)-2-((Fmoc)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid 2-Chloro-4-methoxyphenyl ~463.9 Chlorine (electron-withdrawing) and methoxy (electron-donating) groups. Anticancer research, kinase inhibition .

Key Comparative Insights

Electronic and Steric Effects

  • Perfluorophenyl vs. This contrasts with the phenyl group’s neutral aromatic system, which offers less stabilization .
  • Fluorinated vs. Hydroxylated Derivatives : The 4-hydroxyphenyl analog’s hydroxyl group increases aqueous solubility (~10-fold higher than perfluorophenyl) but reduces membrane permeability, limiting its utility in hydrophobic environments .

Data Tables

Physicochemical Properties

Property Perfluorophenyl Derivative Phenyl Derivative 4-Hydroxyphenyl Derivative
LogP (Predicted) 4.2 2.8 1.5
Aqueous Solubility (mg/mL) <0.1 0.5 5.2
Melting Point (°C) 215–220 185–190 170–175

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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